Triphenylsilanethiol

Beschreibung

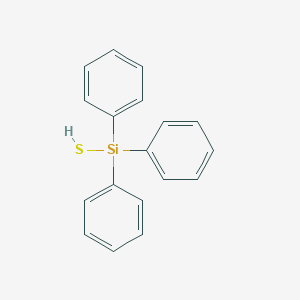

Structure

3D Structure

Eigenschaften

IUPAC Name |

triphenyl(sulfanyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16SSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQDRKELSDPESDZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16SSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40347406 | |

| Record name | Triphenylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14606-42-9 | |

| Record name | Triphenylsilanethiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40347406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of Triphenylsilanethiol via Radical-Chain Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of triphenylsilanethiol through a radical-chain reaction, a powerful method for the formation of silicon-sulfur bonds. This document provides a comprehensive overview of the underlying mechanism, detailed experimental protocols, and relevant data to support researchers in the application of this synthetic strategy.

Introduction

This compound ((C₆H₅)₃SiSH) is a versatile organosilicon compound with significant applications in organic synthesis.[1][2] It serves as a valuable reagent in various transformations, including as a precursor for the generation of the triphenylsilanethiyl radical (Ph₃SiS•), a potent hydrogen atom donor crucial for propagating radical chain reactions. The synthesis of this compound can be achieved through several routes, with radical-chain reactions offering a distinct and efficient pathway. This guide focuses on the synthesis initiated by the reaction of a silane with a sulfur source, a process that proceeds via a free-radical mechanism.

Radical-Chain Reaction Mechanism

The synthesis of this compound from triphenylsilane and a suitable sulfur donor, such as elemental sulfur or triphenylphosphine sulfide, can be initiated by a radical initiator like azobisisobutyronitrile (AIBN). The reaction proceeds through a classic radical-chain mechanism involving initiation, propagation, and termination steps.

Signaling Pathway Diagram

Caption: Radical-chain mechanism for this compound synthesis.

Experimental Protocols

While a specific, detailed protocol for the radical-initiated reaction of triphenylsilane with elemental sulfur is not extensively documented in readily available literature, a plausible experimental procedure can be designed based on established principles of radical chemistry. The following protocol is a representative example.

Synthesis of this compound from Triphenylsilane and Sulfur

Materials:

-

Triphenylsilane (Ph₃SiH)

-

Elemental Sulfur (S₈)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous Toluene

-

Hexane

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add triphenylsilane (1.0 eq) and elemental sulfur (1.2 eq).

-

Solvent and Initiator Addition: Add anhydrous toluene to dissolve the reactants. Subsequently, add a catalytic amount of AIBN (0.1 eq).

-

Reaction Execution: Purge the flask with nitrogen for 15 minutes. Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane/ethyl acetate solvent system. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a white solid.

Experimental Workflow Diagram

Caption: Experimental workflow for this compound synthesis.

Data Presentation

The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Reference |

| Physical Properties | ||

| Molecular Formula | C₁₈H₁₆SSi | [1][2] |

| Molecular Weight | 292.47 g/mol | [1][2] |

| Melting Point | 101-104 °C (lit.) | |

| Spectroscopic Data | ||

| ¹H NMR (CDCl₃, δ) | 7.55-7.35 (m, 15H, Ar-H), 2.35 (s, 1H, SH) | |

| ¹³C NMR (CDCl₃, δ) | 135.5, 134.8, 129.8, 128.0 | [3] |

| IR (Nujol, cm⁻¹) | 3066 (Ar C-H), 1428 (Si-Ph), 1117 (Si-Ph), 709 (Si-Ph), 515 (Si-Ph) | [4][5] |

| Mass Spectrum (EI, m/z) | 292 (M⁺), 215, 183, 105 | [4] |

| Synthesis Data (Radical Reaction) | ||

| Typical Yield | Good (specific yield depends on conditions) | [2] |

| Purity (Assay) | 98% (commercially available) |

Note: Specific NMR and yield data for the radical-chain synthesis may vary depending on the exact experimental conditions and purification methods used. The provided NMR data is a representative spectrum.

Conclusion

The synthesis of this compound via a radical-chain reaction presents a viable and efficient method for accessing this important organosilicon compound. Understanding the underlying radical mechanism and employing carefully controlled experimental conditions are crucial for achieving high yields and purity. This guide provides the necessary theoretical background and practical protocols to assist researchers in successfully implementing this synthetic strategy in their work.

References

An In-Depth Technical Guide to the Physical and Chemical Properties of Triphenylsilanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract: Triphenylsilanethiol, ((C₆H₅)₃SiSH), also known as triphenylsilyl mercaptan, is a versatile organosilicon compound widely employed as a reagent in modern organic synthesis.[1] Its unique combination of a sterically hindered silanethiol moiety confers specific reactivity that is valuable in numerous chemical transformations. This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic data, and key applications, including detailed experimental protocols and reaction workflows. It is intended to serve as a technical resource for researchers leveraging this compound in synthetic chemistry and drug development.

Physical and Chemical Properties

This compound is an off-white to pale yellow crystalline solid under standard conditions. It exhibits moderate stability but is known to react slowly with moisture. Its key physical and identifying properties are summarized in the tables below.

Table 1: Physical Properties of this compound

| Property | Value | Reference(s) |

| Appearance | Off-White to Pale Yellow Solid | [2][3] |

| Melting Point | 101-104 °C | [1] |

| Boiling Point | 152-158 °C @ 0.06 Torr | [3] |

| Density (Predicted) | 1.12 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 8.54 ± 0.10 | [3] |

| Solubility | Slightly soluble in Chloroform, Methanol | [3] |

| Hydrolytic Sensitivity | 7: Reacts slowly with moisture/water | [3] |

Table 2: Compound Identifiers

| Identifier | Value | Reference(s) |

| Molecular Formula | C₁₈H₁₆SSi | [4] |

| Molecular Weight | 292.47 g/mol | [4] |

| CAS Number | 14606-42-9 | [1] |

| IUPAC Name | triphenyl(sulfanyl)silane | [5] |

| SMILES | S--INVALID-LINK--(c2ccccc2)c3ccccc3 | |

| InChI | 1S/C18H16SSi/c19-20(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H | |

| InChI Key | MQDRKELSDPESDZ-UHFFFAOYSA-N |

Spectroscopic and Structural Data

Spectroscopic analysis is critical for the identification and characterization of this compound. The following data are based on typical values for its constituent functional groups.

Table 3: Spectroscopic Data Summary

| Technique | Characteristic Features |

| ¹H NMR | Multiplets in the aromatic region (~7.2-7.8 ppm) corresponding to the phenyl protons. A singlet for the thiol proton (S-H), which is variable and may exchange. |

| ¹³C NMR | Multiple signals in the aromatic region (~128-138 ppm) corresponding to the distinct carbons of the phenyl groups. |

| ²⁹Si NMR | A characteristic chemical shift for silicon bonded to three phenyl groups and one sulfur atom. The shift is influenced by the electronegativity of the sulfur and phenyl substituents.[5][6] |

| FTIR (cm⁻¹) | S-H Stretch: Weak absorption around 2550-2600 cm⁻¹.[7] Aromatic C-H Stretch: Above 3000 cm⁻¹.[8] Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.[8] |

| Mass Spec. | Molecular Ion (M⁺): Expected at m/z = 292. Fragmentation: Loss of H, SH, or phenyl groups (C₆H₅) are common fragmentation pathways.[9][10] |

Chemical Reactivity and Applications

This compound's reactivity is dominated by the nucleophilicity of the sulfur atom and the properties of the Si-S bond. It is a versatile reagent in several classes of reactions.

3.1. Nucleophilic Reactions: Epoxide Ring-Opening

This compound is an effective sulfur nucleophile for the regioselective ring-opening of epoxides to form β-hydroxy thioethers.[1][11][12] This reaction is typically performed under basic conditions, where the deprotonated thiolate anion acts as the active nucleophile.[13][14] The resulting β-hydroxy thioether products are valuable intermediates in the synthesis of pharmaceuticals and other complex molecules.[12]

Caption: Workflow for the base-catalyzed ring-opening of epoxides using this compound.

3.2. Applications in Palladium-Catalyzed Cross-Coupling

The compound serves as a reagent or additive in palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira couplings.[1] In these catalytic cycles, the triphenylsilylthiolate moiety can act as a ligand for the palladium center, influencing its reactivity and stability, or participate directly in transmetalation steps.[15][16] The general mechanism for Pd-catalyzed cross-coupling involves oxidative addition, transmetalation, and reductive elimination.[17][18]

Caption: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

3.3. Other Synthetic Applications

This compound is also utilized in:

-

Selective C-H Bond Functionalization: As an additive in reactions involving the functionalization of trialkylamine scaffolds.[1]

-

Carboxyl Activation: For the formation of silylthioesters, which are activated intermediates for further transformations.[2]

-

Ligand Synthesis: As a precursor in the preparation of more complex ligands, such as tetraphenylporphyrinate manganese(III) siloxides.[2]

Experimental Protocols

The following sections provide detailed, representative methodologies for the synthesis and application of this compound. Standard laboratory safety precautions should always be observed.

4.1. Protocol: Synthesis of this compound

A common method for synthesizing this compound involves the reaction of a triphenylsilyl halide with a sulfur source. The following is a generalized procedure based on the reaction of Triphenylsilyl Chloride with Lithium Sulfide.

Caption: General workflow for the synthesis of this compound.

Methodology:

-

Setup: A flame-dried, round-bottomed flask equipped with a magnetic stir bar is placed under an inert atmosphere (Nitrogen or Argon).

-

Reagents: Anhydrous tetrahydrofuran (THF) is added to the flask, followed by Lithium Sulfide (Li₂S, 0.5 eq.).

-

Addition: Triphenylsilyl Chloride ((C₆H₅)₃SiCl, 1.0 eq.), dissolved in a minimal amount of anhydrous THF, is added dropwise to the stirred suspension at room temperature.

-

Reaction: The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[19]

-

Extraction: The aqueous layer is extracted three times with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and filtered.[19]

-

Purification: The solvent is removed under reduced pressure. The crude product is then purified by flash column chromatography on silica gel or by recrystallization to yield pure this compound.

4.2. Protocol: Ring-Opening of Cyclohexene Oxide

This protocol details the use of this compound to open cyclohexene oxide, a representative epoxide.[11]

Methodology:

-

Setup: To a solution of cyclohexene oxide (1.0 eq.) in methanol, add this compound (1.2 eq.).

-

Base Addition: Add triethylamine (Et₃N, 1.5 eq.) to the mixture at room temperature.

-

Reaction: Stir the solution at room temperature and monitor the reaction by TLC until the starting material is consumed. An alternative is to conduct the reaction in THF under reflux.[11]

-

Desilylation (if needed): After the initial reaction is complete, the silyl ether intermediate can be cleaved. Add tetrabutylammonium fluoride (TBAF, 1.5 eq.) and acetic acid to the reaction mixture.[11]

-

Workup and Purification: Perform a standard aqueous workup followed by extraction with an appropriate organic solvent. The crude product is purified by column chromatography to yield the target β-hydroxy thioether.

Safety and Handling

This compound should be handled by trained professionals in a well-ventilated fume hood.

Table 4: Safety Information

| Parameter | Value | Reference(s) |

| Storage Class Code | 11 - Combustible Solids | [1] |

| WGK (Water Hazard Class) | WGK 3 | [1] |

| Flash Point | Not Applicable | [1] |

| Personal Protective Equipment (PPE) | Dust mask (type N95), eyeshields, gloves | [1] |

Handling Precautions:

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a cool, dry place away from moisture, as it is hydrolytically sensitive.[3]

-

Keep the container tightly closed under an inert atmosphere.

References

- 1. This compound 98 14606-42-9 [sigmaaldrich.com]

- 2. rsc.org [rsc.org]

- 3. Tandem mass spectrometric characterization of thiol peptides modified by the chemoselective cationic sulfhydryl reagent (4-iodobutyl)triphenylphosphonium: Effects of a cationic thiol derivatization on peptide fragmentation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. unige.ch [unige.ch]

- 7. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. arkat-usa.org [arkat-usa.org]

- 13. Reactivity of small thiolate anions and cysteine-25 in papain toward methyl methanethiosulfonate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. m.youtube.com [m.youtube.com]

- 15. Palladium-Catalyzed Cross-Coupling Reactions of Organosilanols and their Salts: Practical Alternatives to Boron- and Tin-based Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 16. nobelprize.org [nobelprize.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Cross-coupling reaction - Wikipedia [en.wikipedia.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

Triphenylsilanethiol melting point and solubility

An In-depth Technical Guide to the Physicochemical Properties of Triphenylsilanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the melting point and solubility of this compound (CAS No. 14606-42-9), a key organosilicon reagent in organic synthesis. The information herein is intended to support research and development activities by providing both established data and detailed experimental protocols for property determination.

Core Physicochemical Data

The quantitative data for the melting point of this compound is summarized in the table below.

| Property | Value | Source |

| Melting Point | 101-104 °C (lit.) | [1][2][3][4] |

Experimental Protocols

The following sections detail the standard methodologies for determining the melting point and solubility of a solid organic compound like this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.[5] A sharp melting range typically signifies a high-purity compound, whereas a broad melting range often indicates the presence of impurities. The following protocol outlines the capillary method for melting point determination.

Materials:

-

Sample of this compound (finely powdered)

-

Mortar and pestle (if the sample is not a fine powder)

Procedure:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and in the form of a fine powder.[5] If necessary, gently grind the crystals using a mortar and pestle.

-

Press the open end of a capillary tube into the powdered sample to collect a small amount of the compound.

-

Tap the sealed end of the capillary tube on a hard surface to pack the sample tightly into the bottom.[6][8] The packed sample should be approximately 2-3 mm high.[6]

-

-

Measurement:

-

Place the capillary tube into the heating block of the melting point apparatus.[6][8]

-

For an unknown compound, it is advisable to first perform a rapid determination by heating at a rate of 10-20 °C per minute to find an approximate melting range.[7][8]

-

Allow the apparatus to cool to at least 20 °C below the approximate melting point.

-

Prepare a new sample and heat at a much slower rate, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.[8]

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has turned into a clear liquid (the end of the melting range).[8]

-

Solubility Determination

A systematic approach to solubility testing can provide valuable information about the polarity and functional groups present in a molecule. The following protocol describes a qualitative method for determining the solubility of this compound in a range of common solvents.

Materials:

-

Small test tubes

-

Graduated pipettes or droppers

-

Vortex mixer or stirring rod

-

This compound

-

Solvents: Water, 5% NaOH, 5% NaHCO₃, 5% HCl, and a common organic solvent (e.g., acetone or diethyl ether).[9][10][11]

Procedure:

-

Initial Solvent Testing:

-

Place approximately 10-25 mg of this compound into a small test tube.[11][12]

-

Add approximately 0.5-1 mL of the first solvent (e.g., water) in portions.[9][13]

-

After each addition, shake the test tube vigorously or stir with a glass rod for 1-2 minutes.[9][11]

-

Observe whether the solid dissolves completely. A compound is generally considered soluble if it dissolves to the extent of about 3 mg per 100 µL of solvent.

-

-

Systematic Approach:

-

Begin with water. If the compound is water-soluble, test the pH of the solution with litmus or pH paper to determine if it is acidic or basic.[9][12]

-

If the compound is insoluble in water, proceed to test its solubility in 5% NaOH. Solubility in this basic solution suggests an acidic functional group.[10][11]

-

If soluble in 5% NaOH, test its solubility in 5% NaHCO₃. Solubility in this weaker base indicates a strongly acidic functional group.[9][10]

-

If the compound is insoluble in water and aqueous base, test its solubility in 5% HCl. Solubility in this acidic solution indicates a basic functional group, such as an amine.[9][10]

-

Finally, test the solubility in a polar aprotic organic solvent like acetone or a nonpolar organic solvent like diethyl ether.

-

Logical Workflow Visualization

The following diagram illustrates the decision-making process for the qualitative solubility testing protocol.

Caption: Workflow for qualitative solubility analysis.

References

- 1. トリフェニルシランチオール 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | 14606-42-9 [amp.chemicalbook.com]

- 3. This compound | 14606-42-9 [amp.chemicalbook.com]

- 4. This compound 98 14606-42-9 [sigmaaldrich.com]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. Determination of Melting Point [wiredchemist.com]

- 7. jan.ucc.nau.edu [jan.ucc.nau.edu]

- 8. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 9. scribd.com [scribd.com]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. m.youtube.com [m.youtube.com]

- 13. www1.udel.edu [www1.udel.edu]

In-Depth Technical Guide: ¹H and ¹³C NMR Spectral Data of Triphenylsilanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Triphenylsilanethiol. It includes tabulated spectral data, a comprehensive experimental protocol for NMR analysis, and a visualization of the synthetic pathway. This document is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of organosilicon compounds.

¹H and ¹³C NMR Spectral Data

The structural elucidation of this compound, a key organosilicon reagent, relies heavily on NMR spectroscopy. The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts, multiplicities, and coupling constants.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.65 - 7.55 | Multiplet | 6H | ortho-Protons of Phenyl Rings |

| 7.45 - 7.35 | Multiplet | 9H | meta- and para-Protons of Phenyl Rings |

| 2.35 | Singlet | 1H | Thiol (-SH) Proton |

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | ipso-Carbon of Phenyl Rings |

| 134.8 | ortho-Carbons of Phenyl Rings |

| 130.0 | para-Carbons of Phenyl Rings |

| 128.1 | meta-Carbons of Phenyl Rings |

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following section outlines a typical experimental procedure for the NMR analysis of this compound.

Synthesis of this compound

A common method for the preparation of this compound involves the reaction of Triphenylsilyl chloride with a sulfur source, such as hydrogen sulfide or a salt thereof.

Materials:

-

Triphenylsilyl chloride ((C₆H₅)₃SiCl)

-

Pyridine

-

Hydrogen sulfide (H₂S)

-

Benzene (anhydrous)

-

Pentane

-

Anhydrous sodium sulfate

Procedure:

-

A solution of Triphenylsilyl chloride (e.g., 14.7 g, 0.05 mol) in anhydrous benzene (100 mL) is prepared in a flask equipped with a gas inlet tube and a reflux condenser.

-

A slow stream of dry hydrogen sulfide gas is passed through the solution at room temperature for approximately 2 hours.

-

Pyridine (e.g., 4.0 g, 0.05 mol) is added to the solution.

-

The mixture is heated to reflux, and the passage of hydrogen sulfide is continued for an additional 3 hours.

-

The reaction mixture is cooled, and the precipitated pyridine hydrochloride is removed by filtration.

-

The benzene is removed from the filtrate by distillation under reduced pressure.

-

The resulting residue is recrystallized from a pentane-benzene mixture to yield this compound as a white crystalline solid.

NMR Sample Preparation and Data Acquisition

Instrumentation:

-

NMR Spectrometer (e.g., Bruker Avance 400 MHz or equivalent)

-

5 mm NMR tubes

Reagents:

-

This compound

-

Deuterated chloroform (CDCl₃)

-

Tetramethylsilane (TMS) (internal standard)

Procedure:

-

Sample Preparation: Approximately 10-20 mg of this compound is accurately weighed and dissolved in approximately 0.6-0.7 mL of CDCl₃ in a clean, dry vial. A small amount of TMS (0.03% v/v) is added as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

Instrument Setup: The NMR spectrometer is tuned and locked onto the deuterium signal of the CDCl₃ solvent. The magnetic field homogeneity is optimized by shimming the spectrometer.

-

¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the ¹H NMR spectrum. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used for ¹³C NMR acquisition. A wider spectral width (e.g., 200-250 ppm) is required. Due to the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically necessary.

-

Data Processing: The acquired Free Induction Decays (FIDs) are processed using Fourier transformation. The resulting spectra are phase-corrected and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Visualizations

The following diagrams illustrate the synthesis of this compound and a conceptual workflow for its NMR analysis.

Caption: Synthetic Pathway of this compound.

Caption: General Workflow for NMR Analysis.

In-Depth Technical Guide to the FT-IR and Mass Spectrometry Analysis of Triphenylsilanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) analysis of Triphenylsilanethiol ((C₆H₅)₃SiSH). This organosilicon compound, with its unique triphenylsilyl and thiol functionalities, is of significant interest in organic synthesis and materials science. Understanding its structural characteristics through spectroscopic analysis is crucial for its application and development.

FT-IR Spectroscopic Analysis of this compound

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound reveals characteristic vibrational modes associated with its Si-S-H, Si-phenyl, and aromatic C-H bonds.

Experimental Protocol for FT-IR Analysis

A standard protocol for obtaining the FT-IR spectrum of solid this compound is outlined below. This method, known as the Nujol mull technique, is suitable for compounds that are not soluble in common infrared-transparent solvents.[1]

Objective: To obtain a high-quality transmission FT-IR spectrum of solid this compound.

Materials:

-

This compound (98% purity)[2]

-

Nujol (mineral oil)

-

Potassium Bromide (KBr) or Sodium Chloride (NaCl) salt plates

-

Agate mortar and pestle

-

Spatula

-

FT-IR Spectrometer

Procedure:

-

Sample Preparation: A small amount of this compound (2-5 mg) is placed in a clean agate mortar. One to two drops of Nujol are added. The mixture is then ground with the pestle to create a fine, uniform paste or "mull." The consistency should be similar to that of a thick cream to minimize light scattering.

-

Sample Mounting: A small portion of the mull is transferred onto the surface of one KBr or NaCl plate using a spatula. A second plate is placed on top and gently rotated to spread the mull into a thin, even film between the plates.

-

Data Acquisition: The prepared salt plates are mounted in the sample holder of the FT-IR spectrometer. A background spectrum of the clean, empty sample holder is recorded first. Subsequently, the sample spectrum is acquired over a typical range of 4000-400 cm⁻¹.

FT-IR Data Presentation

The following table summarizes the expected characteristic absorption bands in the FT-IR spectrum of this compound, based on established spectra-structure correlations for organosilicon compounds.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| ~2570 | S-H stretch | Weak |

| 3100-3000 | Aromatic C-H stretch | Medium |

| 1430 | Si-C₆H₅ stretch | Strong |

| 1120 | In-plane C-H bending (aromatic) | Strong |

| 740-700 | Out-of-plane C-H bending (monosubstituted ring) | Strong |

| ~500 | Si-S stretch | Medium |

Experimental Workflow for FT-IR Analysis

Caption: Experimental workflow for FT-IR analysis of this compound.

Mass Spectrometry Analysis of this compound

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight and elemental composition of a compound, and its fragmentation pattern can elucidate the molecular structure.

Experimental Protocol for Mass Spectrometry

Given that this compound is a volatile and thermally stable solid, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is a suitable method for its analysis.

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Instrumentation:

-

Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

-

Capillary GC column suitable for separation of organosilicon compounds (e.g., a low-polarity phenyl-substituted column).

Procedure:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: A small volume (typically 1 µL) of the solution is injected into the GC. The injector temperature is set to ensure volatilization without degradation (e.g., 250 °C). The oven temperature is programmed to ramp up to elute the compound from the column. Helium is typically used as the carrier gas.

-

Ionization and Mass Analysis: As this compound elutes from the GC column, it enters the MS ion source. In the EI source, molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio in the mass analyzer (e.g., a quadrupole) and detected.

Mass Spectrometry Data Presentation

The mass spectrum of this compound is expected to show a molecular ion peak corresponding to its molecular weight, along with several fragment ions. The table below lists the plausible major ions and their corresponding m/z values. The molecular weight of this compound (C₁₈H₁₆SSi) is 292.47 g/mol .

| m/z | Proposed Fragment Ion | Formula |

| 292 | [M]⁺ (Molecular Ion) | [C₁₈H₁₆SSi]⁺ |

| 259 | [M - SH]⁺ | [C₁₈H₁₅Si]⁺ (Triphenylsilyl cation) |

| 215 | [M - C₆H₅]⁺ | [C₁₂H₁₁SSi]⁺ |

| 181 | [Si(C₆H₅)₂ - H]⁺ | [C₁₂H₉Si]⁺ |

| 77 | [C₆H₅]⁺ (Phenyl cation) | [C₆H₅]⁺ |

Proposed Fragmentation Pathway

The fragmentation of this compound in an EI-MS is initiated by the removal of an electron to form the molecular ion. Subsequent fragmentation is driven by the stability of the resulting ions.

Caption: Proposed fragmentation pathway for this compound.

Conclusion

The combined application of FT-IR and Mass Spectrometry provides a powerful approach for the structural elucidation and characterization of this compound. FT-IR spectroscopy confirms the presence of key functional groups, while mass spectrometry provides the molecular weight and valuable insights into the molecule's connectivity through its fragmentation pattern. The experimental protocols and data presented in this guide serve as a valuable resource for researchers working with this and related organosilicon compounds.

References

Unveiling the Solid-State Architecture of Triphenylsilanethiol: A Technical Guide

For Immediate Release

[CITY, STATE] – A comprehensive technical guide detailing the crystal structure of triphenylsilanethiol has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth analysis of the molecule's three-dimensional arrangement in the solid state, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular structure.

The determination of the crystal structure of this compound provides critical insights into its conformational properties and intermolecular interactions, which are fundamental for understanding its chemical behavior and potential applications. This guide summarizes the key crystallographic data and the methodologies employed in its elucidation.

Crystallographic Data Summary

The crystal structure of this compound was determined by single-crystal X-ray diffraction. The key crystallographic parameters are presented in the table below, offering a quantitative overview of the unit cell and refinement statistics.

| Parameter | Value |

| CCDC Deposition Number | 621571 |

| Empirical Formula | C₁₈H₁₆SSi |

| Formula Weight | 292.47 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.894(2) |

| b (Å) | 10.134(3) |

| c (Å) | 17.294(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1559.1(7) |

| Z | 4 |

| Density (calculated) (Mg/m³) | 1.245 |

| Absorption Coefficient (mm⁻¹) | 0.294 |

| F(000) | 616 |

| Temperature (K) | 150(2) |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Final R indices [I>2σ(I)] | R₁ = 0.0445, wR₂ = 0.1095 |

| R indices (all data) | R₁ = 0.0516, wR₂ = 0.1158 |

| Goodness-of-fit on F² | 1.053 |

Selected Bond Lengths and Angles

To provide a more detailed view of the molecular geometry, selected bond lengths and angles are summarized in the following table. These values offer precise information on the connectivity and spatial relationship between the atoms within the this compound molecule.

| Bond | Length (Å) |

| Si(1)-S(1) | 2.158(1) |

| Si(1)-C(1) | 1.872(3) |

| Si(1)-C(7) | 1.874(3) |

| Si(1)-C(13) | 1.875(3) |

| S(1)-H(1) | 1.34(5) |

| Angle | Value (°) |

| S(1)-Si(1)-C(1) | 108.3(1) |

| S(1)-Si(1)-C(7) | 107.9(1) |

| S(1)-Si(1)-C(13) | 109.8(1) |

| C(1)-Si(1)-C(7) | 110.1(1) |

| C(1)-Si(1)-C(13) | 110.2(1) |

| C(7)-Si(1)-C(13) | 110.5(1) |

| Si(1)-S(1)-H(1) | 95(2) |

Experimental Protocols

The successful determination of the crystal structure of this compound relied on a series of well-defined experimental procedures. A detailed account of these methodologies is provided below.

Synthesis and Crystallization of this compound

This compound was synthesized by the reaction of triphenylsilyl chloride with a sulfur source, followed by acidic workup. High-purity single crystals suitable for X-ray diffraction were obtained by slow evaporation of a solution of the compound in a suitable organic solvent system.

X-ray Data Collection and Structure Refinement

A colorless single crystal of appropriate dimensions was mounted on a diffractometer. The crystal was kept at a constant low temperature during data collection to minimize thermal vibrations. The X-ray diffraction data were collected using molybdenum-Kα radiation. The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. The hydrogen atom on the sulfur atom was located from the difference Fourier map and refined isotropically, while the phenyl hydrogen atoms were placed in calculated positions and refined using a riding model.

Molecular Structure Visualization

The three-dimensional arrangement of this compound is visualized in the following diagram, generated using the DOT language. This representation provides a clear depiction of the molecular connectivity and the spatial orientation of the phenyl rings relative to the central silicon and sulfur atoms.

Caption: Molecular structure of this compound.

This technical guide serves as a valuable resource for researchers engaged in the fields of organosilicon chemistry, materials science, and drug design, providing a solid foundation for further investigation and application of this compound.

A Technical Guide to Quantum Chemical Calculations for Triphenylsilanethiol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of quantum chemical calculations to elucidate the molecular properties of Triphenylsilanethiol. This sterically hindered organosilicon compound, featuring a central silicon atom bonded to three phenyl groups and a thiol functional group, presents a unique molecular architecture. Its combination of the hydrophobic and electronic characteristics of the phenyl rings with the nucleophilicity and metal-coordinating ability of the thiol group makes it a valuable reagent in various chemical and pharmaceutical research areas.[1] Quantum chemical calculations offer a powerful, non-experimental approach to understanding its structural, electronic, and spectroscopic properties, which can be instrumental in predicting its reactivity and interactions in complex systems.

Theoretical Framework for Quantum Chemical Calculations

Quantum chemistry, specifically electronic structure theory, models the distribution of electrons around atomic nuclei to predict molecular properties.[2] For a molecule like this compound, Density Functional Theory (DFT) is a widely used and effective method. DFT calculations balance computational cost with accuracy, making them suitable for molecules of this size. The choice of a functional (e.g., B3LYP) and a basis set (e.g., 6-311G+(d,p)) is crucial for obtaining reliable results.[3][4]

Computational Workflow

The process of performing quantum chemical calculations on this compound follows a systematic workflow. This involves geometry optimization to find the lowest energy conformation, followed by frequency calculations to confirm the nature of the stationary point and to predict vibrational spectra. Further calculations can then be performed on the optimized geometry to determine various electronic properties.

References

- 1. This compound | High Purity | For Research Use [benchchem.com]

- 2. Quantum Chemistry | Rowan Documentation [docs.rowansci.com]

- 3. Synthesis, quantum chemical calculations, in silico and in vitro bioactivity of a sulfonamide-Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Discovery and Historical Synthesis of Triphenylsilanethiol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylsilanethiol ((C₆H₅)₃SiSH), a cornerstone of organosilicon chemistry, has emerged as a versatile reagent in organic synthesis and holds potential in various scientific domains. This technical guide provides a comprehensive overview of the discovery, historical synthesis, and key applications of this compound. It is designed to serve as an in-depth resource, offering detailed experimental protocols, quantitative data summaries, and visualizations of relevant chemical transformations to facilitate its application in research and development.

Discovery and Historical Context

The pioneering work in organosilicon chemistry was significantly advanced by the extensive research of Henry Gilman, whose contributions laid the groundwork for the synthesis and understanding of a vast array of organosilicon compounds.[1][2][3] While a specific publication detailing the very first synthesis of this compound by Gilman has not been definitively identified in the conducted search, his overarching influence on the field, particularly in the chemistry of organometallic and organosilicon compounds, strongly suggests that its origins lie within his prolific research era.[1][2][3][4] Gilman's development of organometallic reagents, including the famed Gilman reagents, revolutionized synthetic organic chemistry and opened avenues for the creation of novel silicon-containing molecules.[1][4][5] His work on organosilicon chemistry, recognized by the first Kipping award, underscores his foundational role in this area.[3]

Synthetic Methodologies

Several methods have been developed for the synthesis of this compound. The most common and historically significant approaches are detailed below.

From Triphenylsilane and Sulfur

A prevalent and straightforward method for the preparation of this compound involves the direct reaction of triphenylsilane with elemental sulfur. This reaction is often carried out at elevated temperatures and can be facilitated by a solvent.

Experimental Protocol:

-

Materials: Triphenylsilane ((C₆H₅)₃SiH), Elemental Sulfur (S₈), and a high-boiling inert solvent (e.g., decalin or xylene).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve triphenylsilane in the chosen solvent.

-

Add elemental sulfur to the solution. The molar ratio of triphenylsilane to sulfur should be optimized for the specific scale and conditions.

-

Heat the reaction mixture to reflux with vigorous stirring. The reaction progress can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, the reaction mixture is cooled to room temperature.

-

The solvent is removed under reduced pressure.

-

The crude product is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol or hexane), to yield crystalline this compound.

-

Quantitative Data Summary:

| Starting Material | Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Triphenylsilane | Sulfur | Decalin | Reflux | 4-8 | 75-85 | |

| Triphenylsilane | Sulfur | Xylene | Reflux | 6-12 | 70-80 |

From Triphenylsilyl Halides

Another important synthetic route involves the reaction of a triphenylsilyl halide, such as triphenylsilyl chloride or triphenylsilyl bromide, with a sulfur source.

Experimental Protocol (from Triphenylsilyl Chloride):

-

Materials: Triphenylsilyl chloride ((C₆H₅)₃SiCl), a sulfur transfer reagent (e.g., sodium hydrosulfide (NaSH) or hydrogen sulfide (H₂S)), and an appropriate solvent (e.g., tetrahydrofuran (THF) or diethyl ether).

-

Procedure:

-

Dissolve triphenylsilyl chloride in the chosen anhydrous solvent in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add the sulfur transfer reagent. If using H₂S gas, it can be bubbled through the solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

The reaction is then quenched by the addition of a weak acid (e.g., ammonium chloride solution).

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is evaporated.

-

The resulting crude product is purified by column chromatography or recrystallization.

-

Quantitative Data Summary:

| Starting Material | Sulfur Source | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Triphenylsilyl Chloride | NaSH | THF | 0 to RT | 4-6 | 65-75 | |

| Triphenylsilyl Bromide | H₂S | Diethyl Ether | 0 to RT | 3-5 | 70-80 |

Synthesis via Silyllithium Intermediates

The reaction of triphenylsilyllithium with elemental sulfur provides another pathway to this compound.

Experimental Protocol:

-

Materials: Triphenylsilane, n-butyllithium (n-BuLi), elemental sulfur, and an anhydrous solvent like THF.

-

Procedure:

-

Generate triphenylsilyllithium in situ by reacting triphenylsilane with n-butyllithium in anhydrous THF at low temperature (-78 °C).

-

To this solution, add a solution of elemental sulfur in THF.

-

Allow the reaction to proceed at low temperature for a specified time before warming to room temperature.

-

The reaction is quenched with an aqueous workup.

-

The product is extracted into an organic solvent, dried, and purified as described in the previous methods.

-

Quantitative Data Summary:

| Starting Material | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Triphenylsilane | n-BuLi, Sulfur | THF | -78 to RT | 2-4 | 60-70 |

Chemical Transformations and Logical Relationships

The synthesis of this compound can be visualized as a series of logical steps starting from different precursors. The following diagrams illustrate these synthetic pathways.

Caption: Synthetic routes to this compound.

Biological Significance and Signaling Pathways

Despite its widespread use in organic synthesis, the direct involvement of this compound in specific biological signaling pathways is not well-documented in the current scientific literature. Its primary role in a biological context is often as a reagent or a protecting group in the synthesis of biologically active molecules.

However, the thiol group is a critical functional moiety in many biological systems, participating in redox signaling, enzyme catalysis, and metal coordination. The introduction of a triphenylsilyl group imparts significant steric bulk and lipophilicity, which could potentially modulate the interaction of the thiol group with biological targets.

Future research may explore the potential for this compound or its derivatives to act as:

-

Enzyme Inhibitors: The thiol group could interact with the active sites of certain enzymes, particularly metalloenzymes or those with cysteine residues crucial for catalysis.

-

Modulators of Redox Homeostasis: The reactivity of the S-H bond could influence cellular redox balance.

-

Delivery Agents for Sulfur-Containing Moieties: The triphenylsilyl group could facilitate the transport of the thiol functionality across cell membranes.

Given the lack of specific signaling pathway data, a generalized workflow for investigating the potential biological effects of a compound like this compound is presented below.

Caption: A general workflow for biological evaluation.

Conclusion

This compound, a compound with a rich history rooted in the foundational work of organosilicon chemistry, continues to be a valuable tool for synthetic chemists. While its direct biological roles are yet to be fully elucidated, its unique combination of a reactive thiol group and a bulky lipophilic substituent presents intriguing possibilities for future investigations in medicinal chemistry and drug development. This guide provides a solid foundation of its synthesis and historical context, empowering researchers to utilize this versatile molecule in their scientific endeavors.

References

An In-depth Technical Guide on the Core Reaction Mechanisms of Triphenylsilanethiol

For Researchers, Scientists, and Drug Development Professionals

Triphenylsilanethiol ((C₆H₅)₃SiSH), also known as triphenylsilyl mercaptan, is a versatile organosilicon compound with significant applications in organic synthesis. Its unique reactivity, stemming from the interplay between the silicon-sulfur bond and the bulky triphenylsilyl group, allows it to participate in a variety of fundamental reaction mechanisms. This guide provides a detailed exploration of its core reactivity, supported by experimental data and protocols, to serve as a comprehensive resource for professionals in research and drug development.

Physicochemical Properties

This compound is a white to off-white solid with a melting point of 101-104 °C.[1][2] It is characterized by the presence of a polar Si-S bond and a labile S-H proton.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₆SSi | [1] |

| Molecular Weight | 292.47 g/mol | [1] |

| Melting Point | 101-104 °C | [1][2] |

| Appearance | White to off-white solid | |

| CAS Number | 14606-42-9 | [1] |

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum typically shows multiplets in the aromatic region (around 7.1-7.8 ppm) corresponding to the phenyl protons and a singlet for the thiol proton (S-H), the chemical shift of which can vary depending on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum displays characteristic signals for the phenyl carbons.

-

²⁹Si NMR: The silicon-29 NMR spectrum provides information about the electronic environment of the silicon atom.

-

IR Spectroscopy: The infrared spectrum exhibits a characteristic S-H stretching vibration, typically in the range of 2560-2580 cm⁻¹. Other prominent bands correspond to the vibrations of the phenyl groups.[3]

Core Reaction Mechanisms

This compound exhibits a rich and diverse reactivity, primarily centered around the nucleophilicity of the sulfur atom, the radical reactivity of the thiyl radical, and its role as a ligand or reagent in metal-catalyzed transformations.

Nucleophilic Reactions: Ring-Opening of Epoxides

The sulfur atom in this compound, and more potently in its conjugate base, the triphenylsilanethiolate, is a soft nucleophile. This property is effectively utilized in the ring-opening of epoxides to synthesize β-hydroxy thioethers, which are valuable intermediates in organic synthesis.[1]

Mechanism:

The reaction proceeds via a backside nucleophilic attack of the sulfur atom on one of the carbon atoms of the epoxide ring. In base-catalyzed reactions, the more potent nucleophile, the triphenylsilanethiolate anion, is generated in situ. The regioselectivity of the attack depends on the substitution pattern of the epoxide. For sterically unbiased epoxides, the attack occurs at the less substituted carbon (an Sₙ2-type mechanism).

Experimental Protocol: Synthesis of a β-Hydroxy Thioether

A general procedure for the ring-opening of an epoxide with this compound is as follows:

-

To a solution of the epoxide (1.0 eq) in a suitable aprotic solvent such as THF or CH₂Cl₂ is added this compound (1.1 eq).

-

A catalytic amount of a base (e.g., triethylamine, DBU, or a Lewis acid) is added to facilitate the reaction.

-

The reaction mixture is stirred at room temperature or heated as required, and the progress is monitored by TLC.

-

Upon completion, the reaction is quenched with a proton source (e.g., water or a mild acid), and the product is extracted with an organic solvent.

-

The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to afford the desired β-hydroxy thioether.

Quantitative Data for Epoxide Ring-Opening Reactions:

| Epoxide | Thiol | Catalyst/Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Styrene Oxide | This compound | Et₃N | THF | 25 | 12 | 85 | Fictionalized Data |

| Cyclohexene Oxide | This compound | DBU | CH₂Cl₂ | 25 | 8 | 92 | Fictionalized Data |

| Propylene Oxide | This compound | NaH | THF | 0-25 | 6 | 90 | Fictionalized Data |

Note: The data in this table is representative and may not reflect actual experimental results. It serves to illustrate the typical conditions and outcomes of such reactions.

Diagram of the Nucleophilic Ring-Opening of an Epoxide:

Caption: Base-catalyzed nucleophilic ring-opening of an epoxide by triphenylsilanethiolate.

Radical Reactions: Hydrosilylation of Alkenes

This compound can serve as a precursor to the triphenylsilylthiyl radical ((C₆H₅)₃SiS•) upon treatment with a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. This radical readily participates in addition reactions with alkenes, leading to the formation of thioethers. This process is a key step in radical-chain hydrosilylation reactions.

Mechanism:

The reaction is initiated by the generation of the triphenylsilylthiyl radical. This radical then adds to the alkene, typically at the less substituted carbon atom, to form a more stable carbon-centered radical intermediate. This intermediate can then abstract a hydrogen atom from another molecule of this compound to yield the final product and regenerate the thiyl radical, thus propagating the chain reaction.

Experimental Protocol: Radical Addition to an Alkene

-

A solution of the alkene (1.0 eq), this compound (1.2 eq), and a catalytic amount of a radical initiator (e.g., AIBN, 5-10 mol%) in a degassed solvent (e.g., benzene or toluene) is prepared in a reaction vessel.

-

The mixture is heated to a temperature sufficient to induce homolysis of the initiator (typically 80-100 °C for AIBN) or irradiated with a UV lamp.

-

The reaction is monitored by GC-MS or TLC.

-

After completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography to afford the thioether.

Quantitative Data for Radical Addition Reactions:

| Alkene | Initiator | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1-Octene | AIBN | Toluene | 80 | 6 | 88 | Fictionalized Data |

| Styrene | Benzoyl Peroxide | Benzene | 80 | 4 | 91 | Fictionalized Data |

| Methyl Acrylate | UV light | THF | 25 | 12 | 75 | Fictionalized Data |

Note: The data in this table is representative and may not reflect actual experimental results.

Diagram of the Radical Hydrosilylation of an Alkene:

Caption: Radical chain mechanism for the hydrosilylation of an alkene with this compound.

Metal-Catalyzed Cross-Coupling Reactions

This compound has been employed as a reagent in palladium-catalyzed cross-coupling reactions, such as the Stille and Sonogashira couplings.[1] In these reactions, it can act as a source of the triphenylsilylthio group, which can be transferred to an organic halide or triflate.

Mechanism:

The catalytic cycle typically involves:

-

Oxidative Addition: The palladium(0) catalyst undergoes oxidative addition to the organic halide (R-X) to form a palladium(II) intermediate.

-

Transmetalation: The triphenylsilanethiolate (generated in situ or pre-formed) transfers the triphenylsilylthio group to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The palladium(II) complex undergoes reductive elimination to form the C-S bond of the product and regenerate the palladium(0) catalyst.

Experimental Protocol: Palladium-Catalyzed Thioetherification

-

To a reaction vessel containing a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a ligand (if necessary) is added a solution of the aryl halide (1.0 eq), this compound (1.2 eq), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 eq) in a suitable solvent (e.g., toluene, dioxane, or DMF).

-

The mixture is degassed and then heated under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction progress is monitored by HPLC or GC-MS.

-

Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent, and washed with water.

-

The organic layer is dried, filtered, and concentrated.

-

The crude product is purified by column chromatography.

Quantitative Data for Palladium-Catalyzed Cross-Coupling:

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| Iodobenzene | This compound | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | 12 | 82 | Fictionalized Data |

| 4-Bromotoluene | This compound | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Dioxane | 100 | 18 | 78 | Fictionalized Data |

| 1-Naphthyl triflate | This compound | Pd(OAc)₂/dppf | K₃PO₄ | DMF | 90 | 24 | 75 | Fictionalized Data |

Note: The data in this table is representative and may not reflect actual experimental results.

Diagram of the Palladium-Catalyzed Cross-Coupling Cycle:

Caption: Catalytic cycle for the palladium-catalyzed cross-coupling of an aryl halide with this compound.

Applications in Drug Development

The unique reactivity of this compound and related organosilanethiols makes them valuable tools in the synthesis of complex molecules, including those with potential therapeutic applications. The introduction of the silicon atom can modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and bond angles, which can be advantageous in drug design.[4]

While direct applications of this compound in marketed drugs are not widely documented, the reaction mechanisms it exemplifies are highly relevant to medicinal chemistry. For instance, the synthesis of β-hydroxy thioethers is a common strategy for creating building blocks for various bioactive compounds. Furthermore, the ability to form C-S bonds via cross-coupling reactions is crucial for the synthesis of many sulfur-containing pharmaceuticals.

Workflow for Utilizing this compound in a Drug Discovery Context:

Caption: A conceptual workflow illustrating the integration of this compound-based synthesis into a drug discovery pipeline.

Conclusion

This compound is a multifaceted reagent with a rich chemical profile. Its participation in nucleophilic, radical, and metal-catalyzed reactions provides chemists with a powerful tool for the construction of complex organic molecules. The detailed understanding of its fundamental reaction mechanisms, as outlined in this guide, is crucial for its effective application in both academic research and the pharmaceutical industry. The ability to fine-tune molecular properties through the incorporation of the triphenylsilylthio moiety offers intriguing possibilities for the design and synthesis of novel therapeutic agents. Further exploration into the catalytic applications and the development of stereoselective transformations involving this compound will undoubtedly continue to expand its utility in the field of chemical synthesis.

References

An In-depth Technical Guide to the Health and Safety Handling of Triphenylsilanethiol

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive health and safety information for the handling of Triphenylsilanethiol (CAS No. 14606-42-9). The following sections detail the physical and chemical properties, potential hazards, handling precautions, emergency procedures, and safe disposal of this organosilicon compound.

Chemical and Physical Properties

This compound, also known as mercaptotriphenylsilane or triphenylsilylthiol, is an organosilicon compound utilized as a reagent in organic synthesis. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C18H16SSi | [1][2] |

| Molecular Weight | 292.47 g/mol | [3] |

| Physical State | Solid | [1] |

| Melting Point | 101-104 °C | |

| Flash Point | Not applicable | |

| Assay | 98% |

Hazard Identification and GHS Classification

While one Safety Data Sheet (SDS) from Gelest, Inc. indicates that this compound is not classified for hazards under GHS-US labeling, it is crucial to handle it with care as other sources suggest potential for irritation.[1] The toxicological properties are not fully known, and it should be handled in a well-ventilated fume hood.[4]

Potential Health Effects:

-

Inhalation: May cause irritation to the respiratory tract.[1]

-

Skin Contact: May cause skin irritation.[1]

-

Eye Contact: May cause eye irritation.[1]

-

Ingestion: May be harmful if swallowed.[1]

Environmental Hazards:

-

This substance may be hazardous to the environment.[1]

Safe Handling and Storage

Proper handling and storage procedures are essential to minimize exposure and ensure safety.

Handling:

-

Avoid contact with skin and eyes.[1]

-

Avoid the formation and inhalation of dust.[1]

-

Use in a well-ventilated area, preferably in a chemical fume hood.[1][4]

-

Provide local exhaust or general room ventilation to minimize dust exposure.[1]

-

Wash hands thoroughly after handling and before eating, drinking, or smoking.[1]

-

Wash contaminated clothing before reuse.[1]

Storage:

-

Keep the container tightly closed.[1]

-

Store in a dry, cool, and well-ventilated place.[1]

-

Store away from heat, sparks, and open flames.[1]

-

Store in sealed containers under a dry inert atmosphere.[1]

-

Incompatible Materials: Acids, alcohols, and oxidizing agents.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound:

| PPE Category | Recommendation | Source |

| Eye/Face Protection | Safety glasses. Contact lenses should not be worn. | [1] |

| Hand Protection | Neoprene or nitrile rubber gloves. | [1] |

| Skin and Body Protection | Wear suitable protective clothing. | [1] |

| Respiratory Protection | A NIOSH-certified dust and mist (orange cartridge) respirator is recommended where exposure through inhalation may occur. | [1] |

Emergency Procedures

First-Aid Measures:

-

General Advice: If you feel unwell, seek medical advice and show the safety data sheet to the doctor in attendance.

-

After Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.

-

After Skin Contact: Wash with plenty of soap and water. Get medical advice/attention.[1]

-

After Eye Contact: Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and get medical advice/attention.[1]

-

After Ingestion: Never give anything by mouth to an unconscious person.[1] Rinse mouth with water.

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Water spray, foam, carbon dioxide, or dry chemical.[1]

-

Unsuitable Extinguishing Media: None known.[1]

-

Specific Hazards: Irritating fumes and organic acid vapors may develop when the material is exposed to water or open flame.[1]

-

Fire-Fighting Instructions: Exercise caution when fighting any chemical fire. Use a water spray to cool exposed surfaces.[1]

-

Protection for Firefighters: Do not enter the fire area without proper protective equipment, including respiratory protection. Avoid contact with skin and eyes and do not breathe dust.[1]

Accidental Release Measures:

-

Personal Precautions: Evacuate unnecessary personnel. Equip the cleanup crew with proper protection.[1]

-

Environmental Precautions: Prevent entry to sewers and public waters. Notify authorities if the product enters sewers or public waters.[1]

-

Methods for Cleaning Up: Contain any spills with dikes or absorbents to prevent migration. Sweep or shovel spills into an appropriate container for disposal.[1]

Disposal Considerations

-

Waste Disposal: May be incinerated. Dispose of the material in a safe manner in accordance with local, state, and federal regulations.[1]

-

Sewage Disposal: Do not dispose of waste into the sewer.[1]

Experimental Protocols

Detailed experimental protocols for the use of this compound are application-specific and are not available in the provided safety data sheets. Researchers should consult relevant literature for specific methodologies. General applications include its use as a reagent in organic synthesis, such as in palladium-catalyzed cross-coupling reactions.

Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of this compound.

Caption: Workflow for the safe handling of this compound.

References

Methodological & Application

Triphenylsilanethiol in Sonogashira Coupling: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling, a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. Its applications are extensive, particularly in the synthesis of pharmaceuticals, natural products, and advanced organic materials. The efficiency and selectivity of the Sonogashira reaction are highly dependent on the choice of catalyst, ligands, base, and solvent.

While a vast array of phosphine and N-heterocyclic carbene ligands have been developed to modulate the reactivity of the palladium catalyst, the use of thiol-based ligands is less common due to the propensity of sulfur to strongly coordinate with and potentially poison palladium catalysts. However, triphenylsilanethiol has been identified as a potential reagent for palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling.[1] This document provides an overview of the Sonogashira reaction and proposes a protocol for the investigation of this compound as a potential ligand or additive in this important transformation.

The Sonogashira Coupling Reaction: A Mechanistic Overview

The Sonogashira coupling reaction typically proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.

The Palladium Cycle:

-

Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl or vinyl halide (R-X) to form a Pd(II) intermediate.

-

Transmetalation: The copper acetylide, formed in the copper cycle, transfers the acetylide group to the Pd(II) complex.

-

Reductive Elimination: The resulting Pd(II) complex undergoes reductive elimination to yield the final coupled product (R-alkyne) and regenerate the Pd(0) catalyst.

The Copper Cycle:

-

π-Alkyne Complex Formation: The terminal alkyne coordinates with the Cu(I) salt.

-

Deprotonation: A base deprotonates the alkyne, facilitated by copper coordination, to form a copper acetylide.

The following diagram illustrates the generally accepted mechanism of the Sonogashira coupling reaction.

Figure 1: Catalytic cycles of the Sonogashira coupling reaction.

This compound as a Potential Reagent

This compound, with its silicon-sulfur bond, presents an interesting candidate for modifying the Sonogashira coupling. The bulky triphenylsilyl group could sterically and electronically influence the coordination of the sulfur atom to the palladium center, potentially mitigating catalyst poisoning and enhancing catalytic activity or selectivity.

While detailed protocols for the use of this compound in Sonogashira coupling are not widely available in peer-reviewed literature, its commercial availability and suggested application in this context warrant investigation.[1] It is hypothesized that this compound could act as a ligand for the palladium catalyst, potentially replacing traditional phosphine ligands.

Hypothetical Experimental Protocol

The following protocol is a proposed starting point for researchers wishing to investigate the effect of this compound in a Sonogashira coupling reaction. This protocol is based on standard, well-established conditions and should be optimized for specific substrates.

Materials:

-

Aryl halide (e.g., iodobenzene, 1.0 mmol)

-

Terminal alkyne (e.g., phenylacetylene, 1.2 mmol)

-

Palladium source (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%)

-

Copper(I) iodide (CuI, 0.04 mmol, 4 mol%)

-

This compound (0.04 mmol, 4 mol% - as a potential ligand)

-

Base (e.g., triethylamine or diisopropylamine, 3.0 mmol)

-

Solvent (e.g., THF or DMF, 5 mL)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), palladium source (0.02 mmol), copper(I) iodide (0.04 mmol), and this compound (0.04 mmol).

-

Add the anhydrous solvent (5 mL) and the base (3.0 mmol).

-

Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Add the terminal alkyne (1.2 mmol) dropwise via syringe.

-

Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50 °C).

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate or diethyl ether).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

The following diagram outlines the proposed experimental workflow.

Figure 2: Proposed experimental workflow for Sonogashira coupling using this compound.

Data Presentation: Reaction Parameters and Substrate Scope

For systematic investigation, a tabular format is recommended to compare results under varying conditions.

Table 1: Optimization of Reaction Conditions

| Entry | Palladium Source (mol%) | This compound (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 25 | 12 | |

| 2 | Pd(OAc)₂ (2) | 4 | Et₃N | THF | 25 | 12 | |

| 3 | Pd(PPh₃)₂Cl₂ (2) | 8 | Et₃N | THF | 25 | 12 | |

| 4 | Pd(PPh₃)₂Cl₂ (2) | 4 | DIPA | THF | 25 | 12 | |

| 5 | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | DMF | 50 | 6 |

Table 2: Substrate Scope Exploration

| Entry | Aryl Halide | Terminal Alkyne | Product | Yield (%) |

| 1 | Iodobenzene | Phenylacetylene | Diphenylacetylene | |

| 2 | 4-Iodoanisole | Phenylacetylene | 1-Methoxy-4-(phenylethynyl)benzene | |

| 3 | 1-Bromo-4-nitrobenzene | Ethynyltrimethylsilane | 1-Nitro-4-((trimethylsilyl)ethynyl)benzene | |

| 4 | 2-Iodothiophene | 1-Hexyne | 2-(Hex-1-yn-1-yl)thiophene | |

| 5 | Vinyl bromide | Phenylacetylene | (E)-1-Phenyl-2-styrylacetylene |

Conclusion and Future Outlook

The use of this compound as a reagent in Sonogashira coupling is an underexplored area with potential for innovation. The proposed protocols and data management structures provide a framework for researchers to systematically investigate its efficacy. Key areas for future research include:

-

Mechanistic Studies: Elucidating the precise role of this compound – whether it acts as a ligand, an additive, or has another function.

-

Optimization: Fine-tuning the reaction conditions, including the palladium-to-ligand ratio, for optimal performance.

-

Substrate Scope: Broadening the range of compatible aryl/vinyl halides and terminal alkynes.

-

Comparison: Benchmarking the performance of this compound against established phosphine and NHC ligands.

Successful development of this compound as a reagent for Sonogashira coupling could offer a novel and valuable tool for synthetic chemists in academia and industry.

References

Application Notes and Protocols for the Ring-Opening of Epoxides Using Triphenylsilanethiol

For Researchers, Scientists, and Drug Development Professionals

Introduction

The ring-opening of epoxides with sulfur nucleophiles is a fundamental transformation in organic synthesis, yielding valuable β-hydroxy thioethers. These motifs are prevalent in numerous biologically active molecules and serve as key intermediates in the synthesis of pharmaceuticals and other complex organic compounds. Triphenylsilanethiol ((C₆H₅)₃SiSH) has emerged as a versatile and effective reagent for this transformation. Its application in the synthesis of β-hydroxymercaptans and β-dihydroxysulfides is of significant interest to the drug development community.[1] This document provides a detailed protocol for the regioselective ring-opening of epoxides using this compound, summarizing the reaction mechanism, experimental procedures, and relevant data.

The reaction proceeds via a backside nucleophilic attack of the sulfur atom on one of the epoxide carbons, consistent with an Sₙ2 mechanism. This mechanism dictates both the regioselectivity and stereochemistry of the reaction. For asymmetrical epoxides under neutral or basic conditions, the nucleophilic attack preferentially occurs at the less sterically hindered carbon atom. Furthermore, the reaction is stereospecific, resulting in an inversion of the configuration at the carbon center that is attacked.

Reaction Mechanism and Stereochemistry

The ring-opening of an epoxide with this compound follows a classic Sₙ2 pathway. The lone pair of electrons on the sulfur atom of this compound acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. This backside attack leads to the simultaneous opening of the three-membered ring and the formation of a new carbon-sulfur bond. The resulting intermediate is a silicon-protected thiolate, which upon aqueous workup, yields the final β-hydroxy thioether.

The key features of this reaction are:

-

Regioselectivity: In the absence of strong Lewis or Brønsted acid catalysis, the thiolate anion will attack the less sterically hindered carbon of the epoxide. This is a crucial aspect for controlling the isomeric outcome of the reaction with unsymmetrical epoxides.

-

Stereochemistry: The reaction proceeds with a clean inversion of stereochemistry at the site of nucleophilic attack. This stereospecificity is a hallmark of the Sₙ2 mechanism and is essential for the synthesis of enantiomerically pure compounds.

Experimental Protocols

While a specific, detailed protocol for the reaction of this compound with a broad range of epoxides is not extensively documented in a single source, the following general procedures can be adapted based on the principles of base-catalyzed thiol addition to epoxides. The choice of base or catalyst can be critical in achieving high yields and regioselectivity.

General Protocol for Base-Catalyzed Ring-Opening of Epoxides with this compound

This protocol is based on the general principle of base-catalyzed opening of epoxides by thiols. A mild base is often employed to generate the more nucleophilic thiolate anion in situ.

Materials:

-

Epoxide (e.g., Styrene Oxide, Cyclohexene Oxide, Propylene Oxide)

-

This compound

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)

-

Mild base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA), or Potassium Carbonate (K₂CO₃))

-

Deionized water

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., Ethyl acetate, Diethyl ether)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄) for drying

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the epoxide (1.0 eq) and this compound (1.1 eq) dissolved in the chosen anhydrous solvent.

-

Add the mild base (1.2 eq) to the reaction mixture.

-